3-(Chloromethyl)-4-ethylhexane
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Overview
Description
3-(Chloromethyl)-4-ethylhexane is an organic compound characterized by the presence of a chloromethyl group (-CH2Cl) and an ethyl group (-C2H5) attached to a hexane backbone. This compound is part of the organochlorine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-ethylhexane typically involves the chloromethylation of 4-ethylhexane. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) under controlled conditions . The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-4-ethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NH3, R-OH, R-SH), Lewis acids (e.g., AlCl3, ZnCl2)
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Major Products:
- Substitution: Amines, ethers, thioethers
- Oxidation: Aldehydes, carboxylic acids
- Reduction: Alcohols, hydrocarbons
Scientific Research Applications
3-(Chloromethyl)-4-ethylhexane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-ethylhexane largely depends on its chemical reactivity. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 3-(Chloromethyl)toluene
- 1-(Chloromethyl)-3-methylbenzene
- 4-(Chloromethyl)-1-ethylbenzene
Comparison: 3-(Chloromethyl)-4-ethylhexane is unique due to its specific substitution pattern on the hexane backbone, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H19Cl |
---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)-4-ethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-4-8(5-2)9(6-3)7-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
WSPBVKOAOMHVNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC)CCl |
Origin of Product |
United States |
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